1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
The synthesis of 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve the use of high-yield cyclization reactions under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can be compared with other benzimidazole derivatives:
Benzimidazole: A simpler structure with broad biological activities.
2-Piperidin-4-yl-1H-benzimidazole: Similar structure but with different substituents, leading to varied biological activities.
N1-[4-(5,6-dichloro-2-piperidin-4-yl-benzoimidazol-1-ylmethyl)-benzyl]-ethane-1,2-diamine: A more complex derivative with promising antibacterial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1-methyl-2-piperidin-4-ylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
CSHIUFMYCQPATQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCNCC3.Cl |
Origin of Product |
United States |
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